Cas no 59498-98-5 (1-methyl-2-oxabicyclo2.2.2octan-3-one)

1-methyl-2-oxabicyclo2.2.2octan-3-one structure
59498-98-5 structure
商品名:1-methyl-2-oxabicyclo2.2.2octan-3-one
CAS番号:59498-98-5
MF:C8H12O2
メガワット:140.179682731628
MDL:MFCD34475064
CID:5628014
PubChem ID:13039871

1-methyl-2-oxabicyclo2.2.2octan-3-one 化学的及び物理的性質

名前と識別子

    • 2-Oxabicyclo[2.2.2]octan-3-one, 1-methyl-
    • AT35425
    • Z5185201929
    • SCHEMBL12935407
    • 59498-98-5
    • 1-METHYL-2-OXABICYCLO[2.2.2]OCTAN-3-ONE
    • EN300-28339461
    • 1-methyl-2-oxabicyclo2.2.2octan-3-one
    • MDL: MFCD34475064
    • インチ: 1S/C8H12O2/c1-8-4-2-6(3-5-8)7(9)10-8/h6H,2-5H2,1H3
    • InChIKey: LXTUZAQFOHSOAI-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2CCC1(C)CC2)=O

計算された属性

  • せいみつぶんしりょう: 140.083729621g/mol
  • どういたいしつりょう: 140.083729621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 166
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

  • 密度みつど: 1.119±0.06 g/cm3(Predicted)
  • ゆうかいてん: 64-65 °C
  • ふってん: 240.3±8.0 °C(Predicted)

1-methyl-2-oxabicyclo2.2.2octan-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28339461-0.05g
1-methyl-2-oxabicyclo[2.2.2]octan-3-one
59498-98-5 95.0%
0.05g
$315.0 2025-03-19
Enamine
EN300-28339461-0.25g
1-methyl-2-oxabicyclo[2.2.2]octan-3-one
59498-98-5 95.0%
0.25g
$672.0 2025-03-19
Enamine
EN300-28339461-1.0g
1-methyl-2-oxabicyclo[2.2.2]octan-3-one
59498-98-5 95.0%
1.0g
$1357.0 2025-03-19
Enamine
EN300-28339461-5.0g
1-methyl-2-oxabicyclo[2.2.2]octan-3-one
59498-98-5 95.0%
5.0g
$3935.0 2025-03-19
Enamine
EN300-28339461-2.5g
1-methyl-2-oxabicyclo[2.2.2]octan-3-one
59498-98-5 95.0%
2.5g
$2660.0 2025-03-19
Enamine
EN300-28339461-10.0g
1-methyl-2-oxabicyclo[2.2.2]octan-3-one
59498-98-5 95.0%
10.0g
$5837.0 2025-03-19
Enamine
EN300-28339461-5g
1-methyl-2-oxabicyclo[2.2.2]octan-3-one
59498-98-5 95%
5g
$3935.0 2023-09-07
Enamine
EN300-28339461-10g
1-methyl-2-oxabicyclo[2.2.2]octan-3-one
59498-98-5 95%
10g
$5837.0 2023-09-07
1PlusChem
1P02815Z-50mg
1-methyl-2-oxabicyclo[2.2.2]octan-3-one
59498-98-5 95%
50mg
$452.00 2024-04-22
Aaron
AR0281EB-500mg
1-Methyl-2-oxabicyclo[2.2.2]octan-3-one
59498-98-5 95%
500mg
$1480.00 2025-02-15

1-methyl-2-oxabicyclo2.2.2octan-3-one 関連文献

1-methyl-2-oxabicyclo2.2.2octan-3-oneに関する追加情報

Introduction to 1-methyl-2-oxabicyclo[2.2.2]octan-3-one (CAS No. 59498-98-5)

1-methyl-2-oxabicyclo[2.2.2]octan-3-one, identified by its Chemical Abstracts Service (CAS) number 59498-98-5, is a heterocyclic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique structural framework and potential biological activities. This bicyclic ketone features a seven-membered lactone ring fused with a cyclohexane moiety, making it an intriguing scaffold for medicinal chemists exploring novel molecular architectures.

The structural complexity of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one imparts distinct stereochemical and electronic properties that influence its reactivity and interactions with biological targets. The presence of a methyl group at the C1 position and a ketone functionality at the C3 position further modulates its chemical behavior, enabling diverse synthetic modifications and functionalization strategies. These attributes have positioned this compound as a valuable intermediate in the synthesis of more complex molecules with therapeutic potential.

In recent years, the interest in bicyclic oxo compounds has surged due to their prevalence in natural products and their demonstrated efficacy as pharmacophores in drug discovery campaigns. The rigid three-dimensional structure of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one provides a stable platform for optimizing binding interactions with biological macromolecules, such as enzymes and receptors. This has led to its exploration as a key building block in the development of small-molecule inhibitors targeting various disease-related pathways.

One of the most compelling aspects of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one is its versatility in synthetic chemistry. The compound can serve as a precursor for constructing more elaborate scaffolds through ring-closing metathesis, nucleophilic additions, or intramolecular cyclizations. These reactions leverage the inherent reactivity of the double bond within the bicyclic system, allowing chemists to tailor the molecular structure with precision. Such synthetic adaptability has made it a favorite among researchers seeking to develop novel analogs for drug discovery programs.

The pharmacological profile of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one has been the subject of several preclinical studies aimed at uncovering its potential therapeutic applications. Early investigations have suggested that derivatives of this compound exhibit inhibitory activity against enzymes involved in inflammatory pathways, making them promising candidates for treating conditions such as arthritis or autoimmune disorders. Additionally, the rigid bicyclic core has shown promise in stabilizing protein-ligand interactions, which could be exploited for developing treatments against neurological diseases.

Advances in computational chemistry have further enhanced the study of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one, enabling researchers to predict its biological activity with greater accuracy before conducting costly wet-lab experiments. Molecular docking simulations have identified key pockets on target proteins where this compound can bind, providing insights into how structural modifications might improve affinity and selectivity. These computational approaches are increasingly integral to modern drug discovery pipelines, streamlining the process from hypothesis generation to experimental validation.

The synthesis of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one itself presents an intriguing challenge due to its strained bicyclic framework and multiple stereocenters. Traditional methods often involve multi-step sequences starting from readily available precursors like cyclohexanone or diethyl malonate derivatives. However, recent innovations have introduced more efficient synthetic routes, including transition-metal-catalyzed reactions that reduce reaction times and improve yields while maintaining high enantioselectivity—a critical factor for pharmaceutical applications.

The role of bicyclic oxo compounds in medicinal chemistry extends beyond their use as intermediates; they also serve as inspiration for designing new drug candidates with improved pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability. The three-dimensional shape complementarity offered by molecules like 1-methyl-2-oxabicyclo[2.2.2]octan-3-one can enhance binding affinity while minimizing off-target effects—a key consideration in reducing side effects associated with small-molecule drugs.

As research continues to uncover new biological functions and therapeutic opportunities, compounds like 1-methyl-2-oxabicyclo[2.2.2]octan-3-one are expected to play an increasingly pivotal role in drug development pipelines across multiple therapeutic areas—including oncology, neurology, and infectious diseases—where innovative molecular architectures are needed to overcome existing challenges posed by drug resistance or poor efficacy.

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